molecular formula C20H22ClN3O3S B2861461 1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide CAS No. 2034586-74-6

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide

Cat. No. B2861461
CAS RN: 2034586-74-6
M. Wt: 419.92
InChI Key: ILCJHILNIJDEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvent Use

This compound has properties that make it suitable for use as a solvent in chemical reactions. Its unique structure allows it to dissolve a variety of substances, which can be particularly useful in organic synthesis and pharmaceutical compound formulation .

Insecticide and Herbicide Production

The compound’s chemical characteristics are beneficial in the development of certain insecticides and herbicides. Its ability to interact with biological systems makes it a candidate for controlling pest populations in agricultural settings .

Biological Research

Researchers have explored the use of this compound in biological studies. Its potential to inhibit the growth of specific bacteria, fungi, and viruses opens up possibilities for new treatments and preventive measures in medicine .

Drug Toxicity Reduction

There is interest in the compound’s capacity to reduce the toxicity of specific drugs. This could lead to safer medication profiles and improved patient outcomes when dealing with adverse drug reactions .

Antioxidant Properties

The compound is considered to have antioxidant properties, neutralizing reactive oxygen species and reducing oxidative stress. This application is significant in the study of diseases related to oxidative damage, such as neurodegenerative disorders .

Synthesis of Related Compounds

It serves as a precursor in the synthesis of related chemical entities. The compound’s structure allows for modifications that can lead to the creation of new molecules with potential applications in various fields of chemistry .

Crystal Chemistry

In the field of crystallography, the compound has been studied for its behavior in crystallizing from racemic solutions as a conglomerate. Understanding its crystal chemistry can aid in the development of new materials with desired physical properties .

Epitaxial Crystallization Study

The compound’s crystallization process has been a subject of study, particularly concerning epitaxial crystallization. This research can contribute to the field of material science, where precise control over crystal formation is crucial .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-23-17-10-9-16(13-18(17)24(2)28(23,26)27)22-19(25)20(11-3-4-12-20)14-5-7-15(21)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCJHILNIJDEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide

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